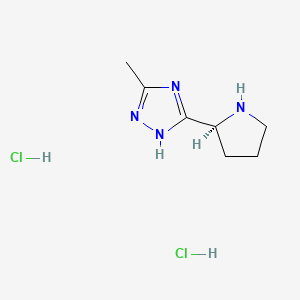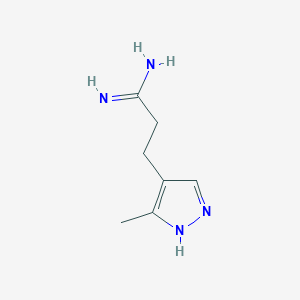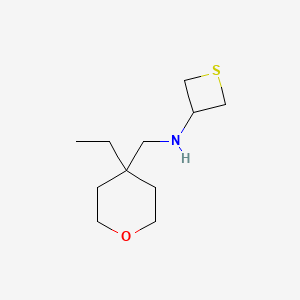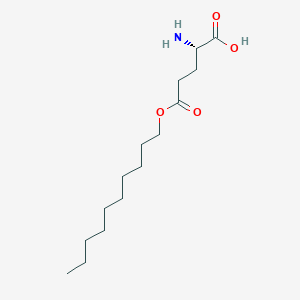![molecular formula C9H14ClF2N B13344002 2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)
2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a cyclopropane derivative with a pyrrole precursor under acidic conditions . The reaction conditions often require the use of strong acids like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Known for its use in photochemical reactions and material science.
Spiro[cyclopropane-1,2’-pyrazoles]: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and stability, making it a valuable scaffold in drug design .
Eigenschaften
Molekularformel |
C9H14ClF2N |
|---|---|
Molekulargewicht |
209.66 g/mol |
IUPAC-Name |
1',1'-difluorospiro[2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4,2'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)5-8(9)2-1-6-3-12-4-7(6)8;/h6-7,12H,1-5H2;1H |
InChI-Schlüssel |
NQTPSXCLSMMFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2(F)F)C3C1CNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)





![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)






